(R)-(-)-1-Cyclohexylethyl isothiocyanate

Chiral purity Enantiomeric excess Chemical procurement

(R)-(-)-1-Cyclohexylethyl isothiocyanate (CAS 196402-21-8) is a chiral, sterically demanding aliphatic isothiocyanate featuring a cyclohexylethyl moiety. It is commercially available as a research chemical with a typical purity specification of ≥95-97%.

Molecular Formula C9H15NS
Molecular Weight 169.286
CAS No. 196402-21-8
Cat. No. B598664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-1-Cyclohexylethyl isothiocyanate
CAS196402-21-8
Synonyms(R)-(-)-1-CYCLOHEXYLETHYL ISOTHIOCYANATE
Molecular FormulaC9H15NS
Molecular Weight169.286
Structural Identifiers
SMILESCC(C1CCCCC1)N=C=S
InChIInChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1
InChIKeyKMMWHCFHXACMCZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-1-Cyclohexylethyl Isothiocyanate (CAS 196402-21-8) – Chiral Isothiocyanate Building Block for Enantioselective Synthesis and Proteomics


(R)-(-)-1-Cyclohexylethyl isothiocyanate (CAS 196402-21-8) is a chiral, sterically demanding aliphatic isothiocyanate featuring a cyclohexylethyl moiety . It is commercially available as a research chemical with a typical purity specification of ≥95-97% . The compound serves as a building block for thiourea synthesis, a ligand derivatization reagent, and a cysteine-modifying agent in proteomic workflows . Its (R)-enantiomeric configuration is defined by the IUPAC name [(1R)-1-isothiocyanatoethyl]cyclohexane .

Why (R)-(-)-1-Cyclohexylethyl Isothiocyanate Cannot Be Replaced by Non-Chiral or Bulkier Isothiocyanate Analogs


Substituting (R)-(-)-1-Cyclohexylethyl isothiocyanate with its (S)-enantiomer, a non-chiral isothiocyanate, or a structurally distinct analog compromises experimental outcomes in stereoselective applications. Enantiomeric purity is critical for chiral derivatization and asymmetric synthesis, where the (R)-configuration dictates the stereochemical course of reactions . Furthermore, class-level evidence indicates that the size of the alkyl group attached to the isothiocyanate moiety directly impacts chromatographic resolution; larger, more sterically hindered groups like cyclohexylethyl exhibit different separation characteristics compared to smaller alkyl analogs [1]. These differences are not captured by simple chemical class substitution and necessitate compound-specific selection.

Quantitative Differentiation of (R)-(-)-1-Cyclohexylethyl Isothiocyanate Against Key Comparators


Comparative Purity of (R)- vs. (S)-Enantiomers from Commercial Suppliers

Commercial specifications for (R)-(-)-1-Cyclohexylethyl isothiocyanate and its (S)-enantiomer vary by supplier. While Alfa Aesar offers both enantiomers at 97% purity, other vendors like AKSci provide the (R)-enantiomer at a minimum purity of 95% . The (S)-enantiomer (CAS 737000-92-9) is also available at 97% purity from Alfa Aesar . The observed 2% difference in minimum purity between suppliers for the (R)-enantiomer represents a quantifiable procurement consideration for applications sensitive to trace impurities.

Chiral purity Enantiomeric excess Chemical procurement

Physical Property Comparison: Density and Refractive Index of (R)- and (S)-Enantiomers

The (R)- and (S)-enantiomers of 1-cyclohexylethyl isothiocyanate exhibit nearly identical physical properties, reflecting their enantiomeric relationship. The (R)-enantiomer has a reported density of 1.004 g/mL and refractive index of 1.5264, while the (S)-enantiomer shows a density of 1.004 g/mL and refractive index of 1.5268 . The minimal difference in refractive index (0.0004) is not analytically significant for distinguishing enantiomers, underscoring the necessity of chiral-specific analytical methods for identity confirmation.

Chiral physical properties Enantiomer differentiation Quality control

Impact of Steric Hindrance on Enantiomeric Resolution for Isothiocyanate Derivatives

A study on the chromatographic resolution of alkyl isothiocyanate derivatives of amino acids demonstrated that resolution efficiency decreases as the size of the alkyl group attached to the isothiocyanate increases from methyl to tert-butyl [1]. The cyclohexylethyl group in (R)-(-)-1-cyclohexylethyl isothiocyanate is significantly bulkier than linear alkyl chains, suggesting it would exhibit distinct and potentially reduced resolution compared to smaller alkyl isothiocyanate analogs under identical chromatographic conditions. This class-level inference provides a rationale for selecting this specific compound when steric modulation of retention behavior is desired.

Chiral chromatography Enantiomer separation Steric effects

Validated Application Scenarios for (R)-(-)-1-Cyclohexylethyl Isothiocyanate Based on Quantitative Evidence


Chiral Derivatization and Enantioselective Synthesis

(R)-(-)-1-Cyclohexylethyl isothiocyanate serves as a sterically demanding chiral derivatizing agent (CDA) for the indirect resolution of chiral amines and amino alcohols . Its specific (R)-configuration is essential for achieving predictable stereochemical outcomes in thiourea formation and ligand synthesis . The compound's bulkiness, relative to smaller alkyl isothiocyanates, may influence chromatographic resolution and selectivity based on class-level steric effects [1].

Cysteine Modification in Proteomics Workflows

This compound is employed as a cysteine-modifying reagent in proteomics, reacting specifically with thiol groups to form stable covalent bonds . This application leverages the compound's electrophilic isothiocyanate moiety, and the (R)-configuration may influence the orientation and accessibility of the probe in chiral protein environments, though direct comparative data are limited.

Quality Control and Analytical Method Development

Due to the near-identical physical properties of (R)- and (S)-enantiomers , (R)-(-)-1-cyclohexylethyl isothiocyanate is a critical reference standard for developing and validating chiral HPLC or GC methods aimed at confirming enantiomeric purity in synthetic batches.

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